ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
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Overview
Description
ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a bithienyl core with an ethyl ester and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:
Formation of the Bithienyl Core: The bithienyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene with a boronic acid derivative under palladium catalysis.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, while the bithienyl core can engage in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5’-[2-(4-ETHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE
- ETHYL 5’-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE
Uniqueness
ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSLEWJPVYFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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